molecular formula C15H22N2O5 B13163042 methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

Cat. No.: B13163042
M. Wt: 310.35 g/mol
InChI Key: DFHJCDNYIIKDMI-NEPJUHHUSA-N
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Description

Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound that features a combination of functional groups, including an amino group, a hydroxyl group, and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Hydroxypropanoate Backbone: The protected amino compound is then reacted with a suitable aldehyde or ketone to form the hydroxypropanoate backbone through an aldol reaction.

    Introduction of the Aminophenyl Group: The aminophenyl group is introduced via a nucleophilic substitution reaction, where the protected amino compound reacts with a halogenated aromatic compound.

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxyl compound.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may modulate signaling pathways by interacting with cell surface receptors or intracellular proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,3S)-3-(2-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
  • Methyl (2R,3S)-3-(2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
  • Methyl (2R,3S)-3-(2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

Uniqueness

Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Biological Activity

Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a chirality at the 2 and 3 positions of the propanoate backbone, denoted as (2R,3S). Its molecular formula is C15H22N2O5C_{15}H_{22}N_{2}O_{5}, with a molecular weight of approximately 310.35 g/mol. The structural components include:

  • Aminophenyl group : Contributes to its biological interactions.
  • Tert-butoxycarbonyl (Boc) protected amino group : Enhances stability and solubility.
  • Hydroxypropanoate moiety : Potentially involved in enzyme interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets. Potential mechanisms include:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It may interact with receptors, influencing signaling pathways.

Interaction Studies

Interaction studies focus on binding affinity and specificity towards various biological targets. Techniques employed in these studies include:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics.
  • Isothermal Titration Calorimetry (ITC) : To assess thermodynamics of binding.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparative table highlighting key features:

Compound NameStructural FeaturesUnique Aspects
Methyl (2R,3S)-3-(4-nitrophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoateContains a nitro groupNitro groups may enhance electrophilicity
Methyl (2R,3S)-3-(4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoateContains a methoxy groupMethoxy groups can influence solubility
Methyl (2R,3S)-3-(phenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoateLacks substitution on the phenyl ringSimpler structure may lead to different reactivity patterns

Case Studies and Research Findings

Research on this compound has been limited but suggests significant potential for therapeutic applications. For example, studies have indicated that compounds with similar structures exhibit anti-inflammatory and anticancer properties.

  • Anti-inflammatory Activity : In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokine production.
  • Anticancer Properties : Preliminary research indicates that structural analogs may induce apoptosis in cancer cell lines.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl (2R,3S)-3-(2-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-7-5-6-8-10(9)16/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m1/s1

InChI Key

DFHJCDNYIIKDMI-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1N)O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1N)O)C(=O)OC

Origin of Product

United States

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